Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is an ester compound with the molecular formula C24H44O4 and a molecular weight of approximately 396.6 g/mol. Its structure consists of two 2-ethylhexyl groups attached to a cyclohexane backbone that features two carboxylate functional groups. This compound is commonly used as a plasticizer in various applications, particularly in polyvinyl chloride materials. It has a density of 0.959 g/cm³ and a boiling point of 463.9ºC at 760 mmHg .
The chemical behavior of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is primarily characterized by its ability to undergo hydrolysis, where it can react with water to form the corresponding dicarboxylic acid and alcohols. The reaction can be represented as follows:
This hydrolysis reaction is significant in environmental contexts, particularly regarding the degradation of plastic materials containing this compound.
The synthesis of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 2-ethylhexanol. The general procedure can be outlined as follows:
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate is predominantly used as a plasticizer in polyvinyl chloride formulations. Its applications include:
Studies focusing on the interactions of bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate with other compounds reveal its compatibility with various polymers and additives used in plastics. Interaction assessments indicate that it can enhance the mechanical properties of PVC while maintaining stability under thermal stress . Additionally, migration studies show minimal transfer into food products under regulated conditions.
Several compounds share structural similarities with bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diisooctyl phthalate | C24H38O4 | Widely used as a plasticizer; potential endocrine disruptor |
Hexahydrophthalic acid di(2-ethylhexyl) ester | C24H46O4 | Derived from hexahydrophthalic acid; similar applications but different properties |
Bis(2-propylheptyl) cyclohexane-1,2-dicarboxylate | C26H50O4 | Larger alkyl groups; potentially different solubility characteristics |
Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate stands out due to its balance between flexibility and stability in various applications compared to other plasticizers like diisooctyl phthalate which has raised health concerns over time. Its specific structural characteristics allow for effective use in food-safe applications without significant migration issues.
Irritant